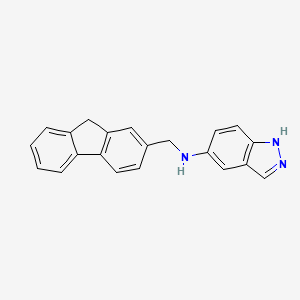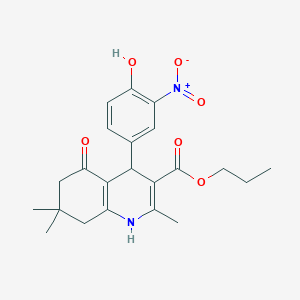
N-(9H-fluoren-2-ylmethyl)-1H-indazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9H-fluoren-2-ylmethyl)-1H-indazol-5-amine, commonly known as INDY, is a potent and selective inhibitor of the G protein-coupled receptor 119 (GPR119). GPR119 is expressed in pancreatic beta cells and intestinal L-cells, and it plays a crucial role in regulating glucose homeostasis and incretin hormone secretion. INDY has gained significant attention in recent years due to its potential therapeutic applications in the treatment of type 2 diabetes and obesity.
Mécanisme D'action
INDY exerts its pharmacological effects by selectively binding to and activating N-(9H-fluoren-2-ylmethyl)-1H-indazol-5-amine, a receptor that is predominantly expressed in pancreatic beta cells and intestinal L-cells. Activation of N-(9H-fluoren-2-ylmethyl)-1H-indazol-5-amine leads to the stimulation of cyclic AMP (cAMP) production and subsequent activation of protein kinase A (PKA) and exchange protein directly activated by cAMP (Epac). This results in the release of insulin from pancreatic beta cells and the secretion of incretin hormones from intestinal L-cells.
Biochemical and Physiological Effects:
INDY has been shown to stimulate glucose-dependent insulin secretion and improve glucose tolerance in animal models of diabetes. INDY also increases the secretion of incretin hormones, such as GLP-1 and GIP, which play a crucial role in regulating glucose homeostasis. In addition, INDY has been shown to improve lipid metabolism and reduce body weight in animal models of obesity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of INDY is its selectivity for N-(9H-fluoren-2-ylmethyl)-1H-indazol-5-amine, which minimizes off-target effects and reduces the risk of adverse events. However, INDY has limited solubility in aqueous solutions, which can limit its use in certain experimental settings. In addition, INDY has a relatively short half-life, which may require frequent dosing in preclinical and clinical studies.
Orientations Futures
There are several potential future directions for research on INDY. One area of interest is the development of more potent and selective N-(9H-fluoren-2-ylmethyl)-1H-indazol-5-amine agonists with improved pharmacokinetic properties. Another area of interest is the investigation of the long-term effects of INDY on glucose homeostasis and metabolic function in animal models and humans. Finally, the potential therapeutic applications of INDY in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease, warrant further investigation.
Méthodes De Synthèse
The synthesis of INDY involves the reaction of 2-fluorobenzaldehyde with 2-aminobenzonitrile in the presence of sodium methoxide as a base. The resulting intermediate is then subjected to a Friedel-Crafts reaction with fluorene in the presence of aluminum trichloride as a catalyst. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
INDY has been extensively studied for its therapeutic potential in the treatment of type 2 diabetes and obesity. Preclinical studies have shown that INDY can stimulate glucose-dependent insulin secretion and improve glucose tolerance in animal models of diabetes. INDY has also been shown to increase the secretion of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in regulating glucose homeostasis.
Propriétés
IUPAC Name |
N-(9H-fluoren-2-ylmethyl)-1H-indazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3/c1-2-4-19-15(3-1)10-16-9-14(5-7-20(16)19)12-22-18-6-8-21-17(11-18)13-23-24-21/h1-9,11,13,22H,10,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJLMHKFTMAADT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)CNC4=CC5=C(C=C4)NN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9H-fluoren-2-ylmethyl)-1H-indazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[(2-hydroxy-5-iodophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5234327.png)
![N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5234331.png)
![5-acetyl-6-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5234340.png)
![ethyl 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-piperidinecarboxylate](/img/structure/B5234346.png)
![2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-6-nitro-1,3-benzothiazole](/img/structure/B5234348.png)
![N-methyl-5-(2-methylphenyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-triazin-3-amine](/img/structure/B5234352.png)
![1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]bis(4-methylpiperidine)](/img/structure/B5234358.png)
![ethyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5234370.png)
![N-[({4-[(4-bromobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B5234386.png)
![(3'R*,4'R*)-1'-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5234390.png)
![methyl 4-({[(2-isopropyl-1,3-benzoxazol-5-yl)carbonyl]amino}methyl)benzoate](/img/structure/B5234393.png)
![(4aS*,8aR*)-2-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}decahydroisoquinoline](/img/structure/B5234407.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5234408.png)